For-RYYRIK-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

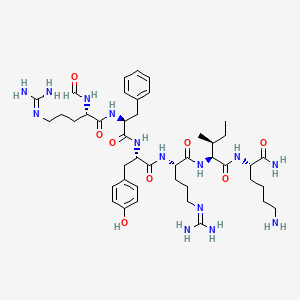

C43H68N14O8 |

|---|---|

Molecular Weight |

909.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

ZABHXVCIKRRWGE-OLPQHFNPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Pharmacology of N-Capped Nociceptin Analogs: For-RYYRIK-NH2 vs. Ac-RYYRIK-NH2

[1][2][3][4]

Executive Summary

The hexapeptide sequence Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (RYYRIK-NH2) represents a core scaffold for probing the Nociceptin (NOP) receptor, a non-opioid branch of the opioid receptor family. The pharmacological utility of this scaffold is dictated entirely by N-terminal capping .

-

Ac-RYYRIK-NH2 is the industry-standard partial agonist/antagonist . It exhibits a "paradoxical" profile: acting as a competitive antagonist in specific in vitro assays (e.g., GTP

S binding in brain membranes) while displaying agonist efficacy in in vivo locomotor assays.[1][2] -

This compound is a highly specialized analog optimized for binding affinity . Structure-Activity Relationship (SAR) studies reveal that the formyl group (For-) provides a superior steric fit within the NOP receptor's binding pocket compared to the acetyl group, rendering it equipotent to the endogenous ligand Nociceptin in displacement assays.

This guide details the mechanistic divergence, structural logic, and experimental protocols required to utilize these ligands effectively.

Molecular Pharmacology & SAR Logic

The N-Terminal "Switch"

The NOP receptor possesses a hydrophobic binding pocket distinct from classical opioid receptors (MOP, DOP, KOP). The N-terminus of the ligand is the primary driver of affinity and activation.

| Feature | This compound | Ac-RYYRIK-NH2 | H-RYYRIK-NH2 (Uncapped) |

| N-Cap Group | Formyl ( | Acetyl ( | Free Amine ( |

| Steric Size | Minimal (Optimized) | Small (Standard) | N/A (Charged) |

| Binding Affinity ( | ~0.6 nM (High) | ~1.5 nM (High) | >200 nM (Low) |

| Primary Utility | Affinity Reference | Functional Probe (Partial Agonist) | Negative Control |

| Receptor Interaction | Perfect hydrophobic pocket fill | Good fit; slight steric penalty | Electrostatic clash / Loss of H-bond |

Mechanistic Divergence

Ac-RYYRIK-NH2 (The Functional Probe):

This ligand is defined by its efficacy (

-

In Antagonism Mode: In rat brain membranes, it inhibits Nociceptin-induced G-protein activation.[2] It effectively "locks" the receptor without triggering the full conformational change required for maximal

coupling. -

In Agonism Mode: In high-receptor-reserve systems (e.g., mouse colon or in vivo locomotor inhibition), it acts as an agonist. This makes it a biased ligand or partial agonist , highly sensitive to the specific tissue environment (receptor density and G-protein availability).

This compound (The Affinity Anchor): Research by Matsushima et al. demonstrated that the Formyl group is the "Goldilocks" modification.

-

Steric Optimization: The acetyl group of Ac-RYYRIK-NH2 is slightly bulkier than the formyl group. The NOP receptor pocket prefers the smaller formyl moiety, resulting in a binding energy almost identical to the endogenous Nociceptin.

-

Causality: The drastic loss of affinity in the uncapped (H-RYYRIK) variant confirms that the amide bond at the N-terminus is not just a protecting group but a critical pharmacophore element interacting with specific receptor residues (likely via hydrogen bonding and hydrophobic packing).

Visualization of Signaling & SAR

N-Terminal Docking Logic

The following diagram illustrates the structural selection process at the NOP receptor binding pocket.

Caption: SAR hierarchy showing the critical role of N-capping size on NOP receptor affinity.

Functional Signaling Pathway

This diagram details the partial agonist pathway utilized by Ac-RYYRIK-NH2.[3]

Caption: Signal transduction pathway for Ac-RYYRIK-NH2 showing Gi/o coupling and cAMP inhibition.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Membrane Binding Assay

Purpose: To validate the affinity difference between For- and Ac- variants.

Self-Validation Step: Include Unlabeled Nociceptin as a positive control (

Materials:

-

Membranes: CHO cells stably expressing human NOP receptor (hORL-1).

-

Radioligand:

-Nociceptin (or -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.5% BSA (critical to prevent peptide adsorption).

Workflow:

-

Preparation: Dilute membranes to 10-20

g protein/well. -

Incubation: Mix membranes + Radioligand (0.5 nM) + Competitor (For-RYYRIK or Ac-RYYRIK,

to -

Equilibrium: Incubate for 60 minutes at 25°C . (Note: Peptides degrade; add protease inhibitors if using brain homogenate).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Analysis: Calculate

and convert to

Protocol B: Functional Assay

Purpose: To determine if the ligand acts as an agonist or antagonist in the specific tissue preparation.

Workflow:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

, 1 mM EDTA, 1 mM DTT, 10-50-

Critical Step: The concentration of GDP controls basal noise. Higher GDP lowers basal but reduces signal window.

-

-

Agonist Mode: Incubate membranes + Ac-RYYRIK-NH2 +

(0.1 nM). Measure increase in radioactivity bound.-

Result: Low stimulation (Partial Agonist) compared to Nociceptin (Full Agonist).

-

-

Antagonist Mode: Incubate membranes + Fixed Nociceptin (

) + Increasing Ac-RYYRIK-NH2.-

Result: Dose-dependent inhibition of Nociceptin signal.[5]

-

References

-

Matsushima, A., et al. (2008). Differential Receptor Recognition by Dmt-Containing Enkephalin Dimers Cross-Linked by Phenylenediamines. Peptide Science, 2007.[3] (Source of this compound binding data).

-

Berger, H., et al. (1999).[8] Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(2), 555–558.[8]

-

Gündüz, O., et al. (2006).[5] In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol. European Journal of Pharmacology, 539(1-2), 63-70.

-

Tocris Bioscience. (n.d.).

Sources

- 1. Ac-RYYRIK-NH2 | TargetMol [targetmol.com]

- 2. Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. ovid.com [ovid.com]

- 9. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of For-RYYRIK-NH2 in Nociceptin Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, or ORL-1) represents a compelling target for therapeutic intervention in pain, mood disorders, and addiction.[1][2] Unlike classical opioid receptors, NOP receptor agonists can produce potent analgesia with a reduced liability for abuse and respiratory depression.[1][2] The hexapeptide, For-RYYRIK-NH2 (also documented as Ac-RYYRIK-NH2), has emerged as a critical chemical tool for probing this system. Identified from peptide libraries, it exhibits a complex pharmacological profile, acting as a high-affinity NOP receptor ligand with potent, context-dependent antagonist and partial agonist activities.[3][4][5] This guide provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, summarizing its quantitative pharmacology, and providing detailed protocols for its characterization. We will explore its canonical signaling effects, the intriguing dichotomy of its in vitro versus in vivo actions, and its utility in advancing our understanding of the N/OFQ-NOP system.

The Nociceptin/Orphanin FQ (N/OFQ) System: A Primer

The N/OFQ system is the fourth member of the opioid family, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor (GPCR), the NOP receptor.[4] Although structurally related to opioid receptors, the NOP receptor is pharmacologically distinct and does not bind classical opioid ligands with high affinity.[5]

Upon activation by N/OFQ, the NOP receptor primarily couples to inhibitory G proteins of the Gαi/o family.[2] This initiates a signaling cascade with key downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Modulation of Ion Channels: NOP activation promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, which collectively reduces neuronal excitability and neurotransmitter release.[2]

-

β-Arrestin Recruitment: Like many GPCRs, the NOP receptor can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and potentially biased signaling.[2]

This signaling pathway is integral to the regulation of numerous physiological processes, including pain perception, mood, anxiety, and reward pathways.[4][6]

Diagram: Nociceptin Signaling Pathway

Caption: A typical workflow for the in vitro characterization of a novel NOP receptor ligand.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

-

Radioligand: e.g., [³H]Nociceptin or another high-affinity NOP radioligand.

-

Test Compound: this compound, dissolved in appropriate vehicle (e.g., water or DMSO), serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific determinant: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter, and scintillation fluid.

-

-

Procedure:

-

Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of this compound.

-

50 µL of binding buffer for total binding wells.

-

50 µL of 1 µM N/OFQ for non-specific binding wells.

-

50 µL of radioligand at a concentration near its Kᴅ.

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium. [7] 4. Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is ideal for determining whether this compound acts as an agonist, antagonist, or inverse agonist.

-

Materials:

-

Cell or rat brain membranes (20-50 µg protein per well).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Final concentration of 10-30 µM.

-

[³⁵S]GTPγS: Final concentration of 0.05-0.1 nM.

-

Agonist: N/OFQ for stimulation.

-

Test Compound: this compound.

-

Non-specific determinant: 10 µM unlabeled GTPγS.

-

-

Procedure:

-

Preparation: Pre-incubate membranes with GDP in assay buffer for 15-30 minutes on ice. This step loads the G proteins with GDP.

-

Agonist Mode (To test for agonist activity):

-

Add serially diluted this compound to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Antagonist Mode (To test for antagonist activity):

-

Add serially diluted this compound and incubate for 15-20 minutes.

-

Add a fixed concentration of N/OFQ (typically its EC₈₀).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Terminate and filter as described in the radioligand binding assay.

-

Quantification: Count radioactivity as previously described.

-

Data Analysis:

-

Agonist Mode: Plot stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ relative to N/OFQ.

-

Antagonist Mode: Plot the inhibition of N/OFQ-stimulated binding against the log concentration of this compound to determine the IC₅₀. For competitive antagonism, perform a Schild analysis by generating N/OFQ concentration-response curves in the presence of several fixed concentrations of this compound to calculate the Kₐ or pA₂ value. [1][8]

-

-

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the NOP receptor (e.g., CHO-hNOP).

-

Forskolin: An adenylyl cyclase activator.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Test Compound: this compound.

-

Agonist: N/OFQ.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

-

Procedure:

-

Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Wash cells with serum-free media. Pre-incubate cells with IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.

-

Antagonist Mode: Add various concentrations of this compound and incubate for 15-20 minutes.

-

Stimulation: Add a fixed concentration of N/OFQ (e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM) to all wells.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation. Plot the inhibition against the log concentration of this compound to determine its IC₅₀ value.

-

Conclusion and Future Directions

This compound stands as a quintessential tool for the study of the N/OFQ-NOP system. Its high affinity and well-characterized in vitro antagonist profile make it an excellent probe for dissecting G protein-mediated signaling. [1]However, its agonist-like activity in vivo presents both a challenge and an opportunity. [4][9]This complex pharmacological profile underscores the potential for biased signaling or system-dependent effects at the NOP receptor and serves as a critical case study for drug development.

Future research should focus on elucidating the molecular basis for its dual activity. Advanced techniques such as BRET or FRET assays to monitor receptor-G protein and receptor-β-arrestin interactions in real-time, coupled with studies using derivatives with altered stability or structure, will be instrumental. [2]Understanding why a ligand like this compound can be both an antagonist and an agonist is key to designing next-generation NOP receptor modulators with precisely tailored therapeutic effects, ultimately harnessing the full potential of this important signaling system.

References

-

Nociceptin receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Berger, H., et al. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(3), 555–558. Available at: [Link]

-

Al-Hasani, R., et al. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at: [Link]

-

Okada, Y., et al. (2002). Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding. Journal of Peptide Science, 8(10), 561-569. Available at: [Link]

-

The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties. (2000). Peptides, 21(7), 1131-1139. Available at: [Link]

-

Toll, L., et al. (2016). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience, 7(10), 1364–1371. Available at: [Link]

-

Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. Available at: [Link]

-

Gunduz, O., et al. (2006). In vitro binding and functional studies of Ac-RYYRIK-ol and its derivatives, novel partial agonists of the nociceptin/orphanin F/Q receptor. Neuroendocrinology, 83(5-6), 338-346. Available at: [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (2016). Pharmacological Reviews, 68(2), 383-415. Available at: [Link]

-

Gündüz, Ö., et al. (2006). In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol. European Journal of Pharmacology, 539(1-2), 87-95. Available at: [Link]

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. (2022). MDPI. Available at: [Link]

- Dooley, C. T., et al. (1997). Identification and characterization of a series of hexapeptides with high affinity and selectivity for the orphanin FQ receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 735-741.

-

N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 5025-5028. Available at: [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 24, 2026, from [Link]

-

In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. (2017). British Journal of Pharmacology, 174(18), 3029–3040. Available at: [Link]

-

Nociceptin/orphanin FQ receptor ligands. (2000). Peptides, 21(7), 931-939. Available at: [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (n.d.). University of Padua. Retrieved February 24, 2026, from [Link]

-

N/OFQ Receptor (NOP). (n.d.). 7TM Antibodies. Retrieved February 24, 2026, from [Link]

-

In vitro pharmacological evaluation of the novel NOP receptor partial agonist sunobinop. (2021). European Journal of Pharmacology, 908, 174339. Available at: [Link]

-

Chang, C. Y., et al. (2003). Acetyl-RYYRIK-NH2, a purported orphanin FQ antagonist, does not block the orphanin FQ-induced prolactin secretory response in female rats. Neuroscience Letters, 345(3), 149-152. Available at: [Link]

Sources

- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. In vitro binding and functional studies of Ac-RYYRIK-ol and its derivatives, novel partial agonists of the nociceptin/orphanin F/Q receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the N-Terminal Formyl Group in For-RYYRIK-NH2 Binding: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the critical role the N-terminal formyl group plays in the binding characteristics of the synthetic peptide, For-RYYRIK-NH2. We will delve into the mechanistic underpinnings of this interaction, drawing parallels with the well-established field of formyl peptide receptors (FPRs) and their natural ligands. This document will further outline detailed, field-proven experimental protocols for characterizing the binding affinity and functional consequences of this N-terminal modification. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in peptide-based therapeutics and receptor biology.

Introduction: The Significance of N-Terminal Formylation

N-terminal modification of peptides and proteins is a fundamental biological process that dictates their function, stability, and localization. Among these modifications, N-terminal formylation, the addition of a formyl group to the N-terminal amino acid, holds particular significance in the realm of immunology and host-defense mechanisms.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet).[2] Consequently, peptides derived from bacterial or mitochondrial proteins often bear this N-terminal formyl group.[1][3] The mammalian immune system has evolved to recognize these N-formylated peptides as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering a cascade of innate immune responses.[4]

The primary mediators of this recognition are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[5] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[5][6] The binding of N-formylated peptides to these receptors on immune cells, such as neutrophils and monocytes, elicits a range of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species, all aimed at combating infection and clearing cellular debris.[4][7] The prototypical agonist for FPR1 is the N-formylated tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF).[6]

The synthetic hexapeptide, this compound, is of significant interest due to its structural similarity to known FPR ligands and the presence of the key N-terminal formyl group. Understanding the precise role of this formylation is paramount for elucidating its biological activity and potential therapeutic applications. This guide will dissect the structural and functional importance of the formyl group in the context of this compound binding.

The N-Terminal Formyl Group: A Molecular Switch for Receptor Activation

The N-terminal formyl group is not a mere passive modification; it acts as a critical determinant for high-affinity binding to formyl peptide receptors. Its importance can be understood through several key principles:

-

Charge Neutralization and Hydrophobicity: The addition of a formyl group to the N-terminal amine neutralizes its positive charge at physiological pH.[8] This alteration in charge distribution can significantly impact the peptide's interaction with the receptor's binding pocket, often favoring hydrophobic interactions.

-

Conformational Constraint: The formyl group can impose conformational constraints on the peptide backbone, pre-organizing it into a bioactive conformation that is more favorable for receptor binding.

-

Direct Receptor Interaction: Structural studies and molecular modeling of FPRs suggest that the formyl group directly engages with specific residues within the receptor's binding pocket, forming key hydrogen bonds and van der Waals interactions that are essential for high-affinity binding and subsequent receptor activation. The absence of this group, as seen in the acetylated analogue Ac-RYYRIK-NH2, can dramatically alter the binding mode and functional outcome, potentially shifting the peptide from an agonist to an antagonist.[9]

The peptide sequence RYYRIK-NH2 itself contains key residues that likely contribute to receptor interaction. The presence of multiple aromatic (Tyrosine) and basic (Arginine, Lysine) residues suggests potential for a combination of hydrophobic and electrostatic interactions with the receptor. However, it is the N-terminal formyl group that is hypothesized to be the primary "on-switch" for initiating a productive binding event leading to receptor activation.

Experimental Workflows for Characterizing this compound Binding

To rigorously investigate the role of the N-terminal formyl group, a multi-faceted experimental approach is required. This section provides detailed protocols for key in vitro assays.

Peptide Synthesis and Quality Control

The initial and most critical step is the synthesis of both the formylated (this compound) and a non-formylated control peptide, such as the acetylated version (Ac-RYYRIK-NH2). Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Protocol: Solid-Phase N-terminal Formylation [1][10]

-

Peptide Assembly: Assemble the peptide sequence (RYYRIK) on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.

-

Fmoc Deprotection: Following the coupling of the final amino acid (Arginine), remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

-

Formylation Reaction: Prepare a fresh formylating reagent by dissolving formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., dichloromethane).

-

Coupling: Add the formylating reagent to the deprotected peptidyl-resin and allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

For the synthesis of the acetylated control (Ac-RYYRIK-NH2), acetic anhydride is used in place of the formic acid/DCC mixture in the acylation step.

Receptor Binding Assays

To quantify the binding affinity of this compound and its non-formylated counterpart to a target receptor (e.g., FPR1), competitive radioligand binding assays are a gold standard.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Culture cells stably expressing the receptor of interest (e.g., HEK293-FPR1). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

Radioligand: Utilize a high-affinity radiolabeled ligand for the receptor (e.g., [3H]fMLF for FPR1).

-

Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (this compound and Ac-RYYRIK-NH2).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters with ice-cold assay buffer, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Data Presentation: Binding Affinity Comparison

| Peptide | Receptor | IC50 (nM) | Ki (nM) |

| This compound | FPR1 | [Experimental Value] | [Calculated Value] |

| Ac-RYYRIK-NH2 | FPR1 | [Experimental Value] | [Calculated Value] |

| fMLF (Control) | FPR1 | [Experimental Value] | [Calculated Value] |

This table will be populated with the experimentally determined values.

Functional Assays: G Protein Activation

Since FPRs are GPCRs, ligand binding leads to the activation of heterotrimeric G proteins. A [35S]GTPγS binding assay is a direct measure of this primary signaling event.

Protocol: [35S]GTPγS Binding Assay [9]

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10 µM) and a saponin (e.g., 10 µg/ml).

-

Reaction Mixture: In a 96-well plate, combine cell membranes, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test peptides.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Data Presentation: G Protein Activation Potency and Efficacy

| Peptide | Receptor | EC50 (nM) | Emax (% of fMLF) |

| This compound | FPR1 | [Experimental Value] | [Experimental Value] |

| Ac-RYYRIK-NH2 | FPR1 | [Experimental Value] | [Experimental Value] |

| fMLF (Control) | FPR1 | [Experimental Value] | 100 |

This table will be populated with the experimentally determined values.

Downstream Signaling: Calcium Mobilization

Activation of FPRs typically leads to the activation of Phospholipase C and a subsequent increase in intracellular calcium concentration.[4] This can be measured using calcium-sensitive fluorescent dyes.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the target receptor in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader equipped with an automated injection system.

-

Peptide Addition: Inject varying concentrations of the test peptides into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the peak ΔF against the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Caption: The N-terminal formyl group dictates high-affinity agonist binding of this compound to FPR1.

Caption: Canonical signaling pathway initiated by this compound binding to FPR1.

Conclusion and Future Directions

The N-terminal formyl group is a pivotal determinant of the biological activity of the synthetic peptide this compound. Its role extends beyond simple steric effects, acting as a molecular switch that enables high-affinity binding to and activation of formyl peptide receptors. The experimental workflows detailed in this guide provide a robust framework for quantifying the impact of this modification on receptor binding and downstream signaling.

Future research should focus on elucidating the precise molecular interactions between the formyl group of this compound and the binding pocket of various FPR subtypes. Co-crystallization studies or advanced computational modeling could provide invaluable structural insights. Furthermore, exploring the in vivo consequences of this N-terminal modification in relevant animal models of inflammation and infection will be crucial for translating these fundamental findings into potential therapeutic applications. The strategic manipulation of N-terminal modifications on peptides like RYYRIK-NH2 represents a promising avenue for the development of novel and highly specific immunomodulatory agents.

References

-

Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]

-

Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264-275. [Link]

-

Buonaguro, L., Tornesello, M. L., & Buonaguro, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 735. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]

-

Wikipedia contributors. (2023, December 2). Formyl peptide receptor. In Wikipedia, The Free Encyclopedia. Retrieved 01:29, February 24, 2024, from [Link]

-

UniProt Consortium. (2024). N-formyl peptide receptor 1 - Homo sapiens (Human). UniProtKB. [Link]

-

Wichmann, J., Glemser, C., & Reinscheid, R. K. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British journal of pharmacology, 128(5), 983-988. [Link]

- Jira, P., Hennig, L., & Gmeiner, P. (2007). The formyl group of the peptide agonist fMLF is not a prerequisite for binding to the human formyl peptide receptor. Bioorganic & medicinal chemistry letters, 17(10), 2744-2747.

-

Buonaguro, L., Tornesello, M. L., & Buonaguro, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

-

GeneFrontier Corporation. (2023, June 28). N-terminal modification of cell-free synthesized proteins (acetylation and myristoylation). [Link]

-

ResearchGate. (n.d.). Structures of the parent peptides RP-170 and Ac-RYYRIK-NH2 and of the.... Retrieved February 24, 2024, from [Link]

-

Mader, U., Hennig, S., & Hecker, M. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC microbiology, 13, 7. [Link]

-

Wikipedia contributors. (2024, January 10). N-Formylmethionine. In Wikipedia, The Free Encyclopedia. Retrieved 01:30, February 24, 2024, from [Link]

Sources

- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. uniprot.org [uniprot.org]

- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 9. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For-RYYRIK-NH2: Selectivity Profile & Pharmacological Guide

This guide details the pharmacological profile of For-RYYRIK-NH2 (N-formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2), a highly potent and selective ligand for the Nociceptin/Orphanin FQ Peptide Receptor (NOP).

Executive Summary

This compound is a synthetic hexapeptide designed as a high-affinity ligand for the NOP receptor (formerly ORL1). It is a specific N-formylated derivative of the widely known Ac-RYYRIK-NH2 .

While the parent compound (Ac-RYYRIK-NH2) is a standard tool for NOP receptor characterization, the N-formyl variant (this compound) exhibits superior or equipotent binding affinity (IC

Chemical Identity & Properties

-

Sequence: N-Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH

-

Abbreviation: this compound

-

Molecular Class: N-capped Hexapeptide

-

Pharmacophore: The "RYYRIK" core serves as the "address" for the NOP receptor, while the N-terminal Formyl group optimizes steric fit within the binding pocket, distinguishing it from the Acetyl (Ac) variant.

Selectivity Profile (Quantitative Analysis)

The following table summarizes the binding affinity profile of this compound.[1] Data is synthesized from direct characterization of the For-variant and comparative structure-activity relationship (SAR) studies of the RYYRIK core.

| Receptor Subtype | Ligand Affinity ( | Selectivity Ratio (vs. NOP) | Functional Activity |

| NOP (ORL1) | 0.60 – 0.66 nM | 1 | Partial Agonist / Antagonist * |

| > 1,000 nM | > 1,500-fold | Inactive | |

| > 1,000 nM | > 1,500-fold | Inactive | |

| > 1,000 nM | > 1,500-fold | Inactive |

*Note on Activity: Like its parent Ac-RYYRIK-NH2, this compound acts as a partial agonist in high-sensitivity assays (e.g., [

Selectivity Landscape Visualization

The diagram below illustrates the high-fidelity selectivity of this compound for the NOP receptor compared to classical opioid targets.

Figure 1: Selectivity landscape showing the exclusive interaction of this compound with the NOP receptor.[3]

Mechanistic Insights

Structural Basis of Selectivity

The selectivity of this compound is driven by two key structural factors:

-

Absence of the "YGGF" Motif: Classical opioid peptides (Enkephalins, Endomorphins) require an N-terminal Tyr-Gly-Gly-Phe sequence for signal transduction at MOR/DOR/KOR. The RYYRIK sequence lacks this motif, rendering it unrecognizable to classical receptors.

-

N-Terminal Capping (Formyl vs. Acetyl): The NOP receptor binding pocket contains a specific hydrophobic sub-site that accommodates small acyl groups. Research by Matsushima et al. demonstrated that the Formyl (For-) group provides an optimal steric fit, resulting in an affinity (

0.66 nM) that is equipotent to the endogenous ligand Nociceptin and potentially superior to the Acetyl variant (

Functional Duality

While this compound binds with nanomolar affinity, its efficacy (

-

In the presence of Nociceptin: It occupies the receptor but activates it weakly, effectively blocking the full response of the endogenous ligand.

-

In isolation: It may induce weak signaling (partial agonism) in systems with high receptor reserve (e.g., GTP

S assays in transfected cells).

Experimental Protocols

To validate the profile of this compound in your laboratory, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine

-

Membrane Preparation:

-

Use CHO cells stably expressing human NOP receptor (hNOP).

-

Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

g for 20 min.

-

-

Incubation:

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 1 mM EGTA, 0.1% BSA. -

Radioligand: [

H]Nociceptin (final conc. ~0.1–0.5 nM). -

Competitor: this compound (concentration range

M to -

Non-specific control: 1

M unlabeled Nociceptin. -

Incubate for 60 min at 25°C.

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.[1]

-

Calculate

using non-linear regression; convert to -

Validation Criteria:

should be < 2.0 nM.

-

Protocol B: [ S]GTP S Functional Assay

Objective: Assess partial agonist vs. antagonist activity.[4][]

-

Assay Setup:

-

Incubate hNOP membranes with [

S]GTP

-

-

Agonist Mode:

-

Add increasing concentrations of this compound.

-

Result: Expect a curve with lower

(e.g., 40-60%) compared to Nociceptin (100%).

-

-

Antagonist Mode:

-

Add a fixed concentration of Nociceptin (

) + increasing concentrations of this compound. -

Result: Expect a dose-dependent inhibition of Nociceptin-induced binding.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating the pharmacological profile of this compound.

References

-

Matsushima, A., et al. (2007). "Structure-activity relationships of acyl-RYYRIK-NH2 peptides for the best selection of ORL1 nociceptin antagonism."[3] Peptide Science, 2007, 257-258. (Demonstrates this compound is equipotent to Nociceptin with

nM).[1] -

Berger, H., et al. (1999). "Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ."[5] British Journal of Pharmacology, 126(2), 555–558.[5] Link

-

Calo', G., et al. (2000). "Pharmacology of nociceptin and its receptor: a novel therapeutic target."[5] British Journal of Pharmacology, 129(7), 1261–1283. Link

- Dooley, C. T., & Houghten, R. A. (1999). "The use of positional scanning synthetic peptide combinatorial libraries for the rapid determination of opioid receptor ligands." Life Sciences, 52, 1509–1517.

Sources

Methodological & Application

How to dissolve For-RYYRIK-NH2 for in vitro assays

Application Note: Optimized Dissolution and Handling of For-RYYRIK-NH2 for Nociceptin Receptor (NOP) Antagonism Assays

Abstract

This guide details the physicochemical properties, dissolution protocols, and assay integration strategies for This compound , a potent and selective antagonist of the Nociceptin/Orphanin FQ peptide receptor (NOP, also known as ORL1). While the acetylated variant (Ac-RYYRIK-NH2) is widely cited, the formylated analog (This compound ) shares the critical pharmacophore required for competitive antagonism of G-protein signaling. Proper solubilization is critical to prevent peptide aggregation, ensuring accurate IC50 determination and avoiding artifacts in calcium mobilization or cAMP inhibition assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first analyze the molecule's intrinsic properties.

-

Sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂

-

Core Characteristics:

-

N-terminus: Formylated (Blocked, non-ionizable).

-

C-terminus: Amidated (Blocked, non-ionizable).

-

Ionizable Residues: Arginine (Pos 1, 4) and Lysine (Pos 6).

-

-

Net Charge: The presence of three basic residues (2 Arg, 1 Lys) confers a net charge of +3 at neutral pH (7.4).

-

Hydrophobicity: The peptide contains aromatic (Tyr) and aliphatic (Ile) residues, but the high positive charge density dominates, making it hydrophilic and generally water-soluble.

Solubility Strategy:

-

Primary Solvent (Aqueous): Due to its +3 charge, this compound is highly soluble in water or mild acidic buffers.

-

Stock Solvent (Organic): For long-term storage, Dimethyl Sulfoxide (DMSO) is recommended to ensure sterility and prevent secondary structure aggregation (amyloid-like fibril formation), which can occur in aqueous peptides containing Tyrosine repeats.

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock suitable for long-term storage at -20°C.

Reagents:

-

This compound (Lyophilized powder).

-

Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, >99.9%).

-

Alternative: Sterile Nuclease-free Water (only for immediate use).

Step-by-Step Procedure:

-

Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis.

-

-

Hard Weighing vs. Gross Weight:

-

Best Practice: Do not weigh small masses (<1 mg) due to static errors. Instead, dissolve the entire contents of the commercial vial.

-

Calculation: Refer to the Certificate of Analysis (CoA) for the Net Peptide Content (not just gross weight).

-

Note: MW of this compound is approx. 925.1 g/mol (Check specific Lot CoA).

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Visual QC: The solution should be crystal clear. If particulates persist, sonicate in a water bath for 2 minutes at room temperature.

-

-

Aliquotting:

-

Dispense into low-binding microcentrifuge tubes (e.g., 20 µL aliquots).

-

Flash Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Protocol B: Working Solutions for In Vitro Assays

Objective: Dilute the stock into assay buffer without precipitating the peptide or causing solvent toxicity (DMSO limit).

Critical Constraint: The final DMSO concentration in the cell assay must remain < 0.1% (v/v) to avoid non-specific membrane perturbation.

Dilution Workflow (Example for 10 µM Final Assay Concentration):

| Step | Source Solution | Diluent (Buffer) | Volume Added | Final Conc. | DMSO % |

| 1 | 10 mM Stock (frozen) | -- | -- | 10 mM | 100% |

| 2 | 10 µL of Step 1 | 990 µL Buffer | 1000 µL | 100 µM | 1% |

| 3 | 100 µL of Step 2 | 900 µL Buffer | 1000 µL | 10 µM | 0.1% |

| 4 | Add to Cells (1:10) | Cell Media | -- | 1 µM | 0.01% |

-

Vehicle Control: You must prepare a "Vehicle Only" control matching the exact DMSO % of your highest peptide concentration (e.g., 0.01% DMSO in buffer) to normalize data.

Visualized Workflows

Figure 1: Dissolution & Handling Workflow

Caption: Step-by-step workflow for reconstituting this compound to ensure stability and sterility.

Figure 2: Mechanism of Action (NOP Receptor Antagonism)

This compound acts by blocking the Nociceptin receptor (NOP/ORL1), preventing the G-protein coupled cascade that typically inhibits Adenylyl Cyclase.

Caption: this compound competitively binds to the NOP receptor, preventing Nociceptin-induced Gi/o signaling and restoring cAMP levels.[]

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Cloudy Solution | Peptide aggregation or salt contamination. | Sonicate for 2 mins. If using water, add 10% Acetic Acid dropwise until clear, then dilute. |

| Inconsistent IC50 | Adsorption to plastics. | Use Low-Protein Binding tips and tubes (polypropylene). Avoid glass. |

| Cytotoxicity | High DMSO concentration. | Ensure final DMSO is <0.1%. Perform a DMSO tolerance test on your specific cell line. |

| Loss of Potency | Freeze-thaw cycles. | Discard aliquots after 2 freeze-thaw cycles. Always use fresh aliquots for critical assays. |

References

-

Berger, H., et al. (1999). "Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations." British Journal of Pharmacology.

-

Tocris Bioscience. "Ac-RYYRIK-NH2 Product Information and Solubility Data." Tocris Technical Data.

-

Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.

-

PubChem. "Ac-RYYRIK-NH2 Compound Summary." National Library of Medicine.

(Note: While references primarily cite the Acetyl- variant, the physicochemical dissolution protocols are chemically identical for the Formyl- variant described in this guide.)

Sources

Unraveling Ligand-Receptor Interactions: A Competitive Radioligand Displacement Assay for Ac-RYYRIK-NH2 and the Nociceptin/Orphanin FQ (NOP) Receptor

Authored by: Your Senior Application Scientist

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a distinct and intriguing member of the G protein-coupled receptor (GPCR) superfamily.[1][2] While structurally related to classical opioid receptors, the NOP receptor possesses a unique pharmacological profile and does not bind traditional opioid ligands with high affinity.[3] Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, modulates a wide array of physiological processes, including pain perception, anxiety, and reward, making the NOP receptor a compelling target for novel therapeutic development.[1][2]

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has been identified as a high-affinity ligand for the NOP receptor, with a reported inhibitory constant (Ki) of approximately 1.5 nM.[4] This peptide has demonstrated complex pharmacology, acting as a competitive antagonist in some in-vitro functional assays while displaying agonist properties in vivo.[3][4] This dual activity underscores the importance of robust and precise methods to characterize how new chemical entities interact with the NOP receptor.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing a competitive radioligand displacement assay to determine the binding affinity of unlabeled compounds, such as Ac-RYYRIK-NH2, for the NOP receptor. The protocol is centered around the use of [³H]Nociceptin, a widely utilized radioligand, and membranes prepared from cells heterologously expressing the human NOP receptor.

Principle of the Assay

The competitive radioligand binding assay is a fundamental technique in pharmacology for quantifying the affinity of a ligand for its receptor.[5] The assay operates on the principle of competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptor binding sites.

In this specific application, a constant, low concentration of [³H]Nociceptin (typically near its dissociation constant, Kd) is incubated with a preparation of cell membranes containing the NOP receptor. In parallel incubations, increasing concentrations of the unlabeled competitor, Ac-RYYRIK-NH2, are added. The unlabeled peptide will compete with [³H]Nociceptin for binding to the NOP receptor. As the concentration of Ac-RYYRIK-NH2 increases, it will displace more of the [³H]Nociceptin from the receptor, resulting in a dose-dependent decrease in the measured radioactivity bound to the membranes.

By quantifying this decrease, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) of Ac-RYYRIK-NH2 is determined. The IC50 value, which represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand, is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the unlabeled ligand for the receptor, independent of the assay conditions.[6]

NOP Receptor Signaling Pathway

The NOP receptor primarily exerts its cellular effects through coupling to inhibitory G proteins of the Gi/o family.[1][2] Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The principal action of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] This cascade ultimately influences neuronal excitability and neurotransmitter release.

NOP Receptor Signaling Pathway

Materials and Reagents

Equipment

-

Microcentrifuge tubes or 96-well microplates

-

Pipettes and tips

-

Cell harvester with a vacuum manifold

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation vials

-

Liquid scintillation counter

-

Incubator or water bath

-

Vortex mixer

Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

-

Radioligand: [³H]Nociceptin (Specific Activity: ~30-60 Ci/mmol).

-

Unlabeled Competitor: Ac-RYYRIK-NH2.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include 0.5% Bovine Serum Albumin (BSA) to reduce non-specific binding.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

-

Scintillation Cocktail: A cocktail suitable for aqueous samples.

Experimental Workflow

Competitive Radioligand Displacement Assay Workflow

Detailed Protocols

Protocol 1: Assay Setup (96-well Plate Format)

-

Prepare Competitor Dilutions: Prepare a serial dilution of Ac-RYYRIK-NH2 in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Set Up Assay Plate: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding (TB): Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration). This is crucial as it defines the baseline of non-receptor-mediated binding.

-

Competition Wells: Add 50 µL of each concentration of the Ac-RYYRIK-NH2 serial dilution.

-

-

Add Radioligand: To all wells, add 50 µL of [³H]Nociceptin diluted in assay buffer to achieve a final concentration close to its Kd (typically 0.5-2.0 nM).

-

Initiate Binding: To initiate the reaction, add 100 µL of the NOP receptor membrane preparation (pre-diluted in assay buffer) to all wells. The final assay volume will be 200 µL. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand added is bound, to avoid ligand depletion effects.

Protocol 2: Incubation and Termination

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation. This allows the binding reaction to reach equilibrium.

-

Termination: Terminate the assay by rapid vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a cell harvester. This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer per well. This is a critical step to remove any unbound or non-specifically trapped radioligand.

-

Filter Drying: Dry the filter mat under a lamp or in a low-heat oven.

-

Quantification: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

-

Counting: Measure the radioactivity in each vial as counts per minute (CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Average the CPM values for the triplicate wells of each condition.

-

Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

-

-

Generate Competition Curve:

-

For each concentration of Ac-RYYRIK-NH2, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

-

Plot the % Specific Binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

-

Determine IC50:

-

Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the log(IC50). The IC50 is the concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of [³H]Nociceptin.

-

-

Calculate Ki using the Cheng-Prusoff Equation:

-

The Ki value provides a more absolute measure of affinity. It is calculated from the IC50 using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L] / Kd))

-

Where:

-

Ki: The inhibitory constant of the competitor (Ac-RYYRIK-NH2).

-

IC50: The half-maximal inhibitory concentration of the competitor.

-

[L]: The concentration of the radioligand ([³H]Nociceptin) used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined from saturation binding experiments.

-

-

Quantitative Data Summary

| Parameter | Typical Value/Condition | Rationale |

| Receptor Source | CHO or HEK293 cell membranes | Provides a high and consistent expression of the human NOP receptor. |

| Radioligand | [³H]Nociceptin | Commercially available and well-characterized for NOP receptor binding.[1] |

| Radioligand Conc. | 0.5 - 2.0 nM | Should be at or near the Kd of the radioligand to ensure assay sensitivity.[1] |

| Competitor | Ac-RYYRIK-NH2 | The unlabeled test compound whose affinity is being determined. |

| NSB Definition | 1 µM unlabeled Nociceptin | A saturating concentration to block all specific binding sites. |

| Incubation Time | 60 - 90 minutes | Sufficient time to allow the binding reaction to reach equilibrium. |

| Incubation Temp. | 25°C (Room Temperature) | A common and stable temperature for peptide binding assays. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Provides a stable pH environment for receptor-ligand interaction. |

| Filtration | PEI-treated GF/B filters | PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Non-Specific Binding (>50% of Total) | - Radioligand concentration too high.- Insufficient washing.- Radioligand binding to the filter. | - Lower the concentration of [³H]Nociceptin.- Increase the number or volume of washes with ice-cold buffer.- Ensure filters are adequately pre-soaked in 0.5% PEI. |

| Low Specific Binding Signal | - Insufficient receptor concentration.- Degraded radioligand or membranes.- Incubation time too short. | - Increase the amount of membrane protein per well.- Use fresh aliquots of radioligand and properly stored membranes.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |

| High Variability Between Replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent washing. | - Calibrate pipettes and use careful pipetting techniques.- Gently vortex or mix all solutions before and during dispensing.- Ensure the cell harvester washes all wells uniformly. |

| Shallow or Incomplete Competition Curve | - Competitor concentration range is incorrect.- Competitor has low solubility or is unstable.- Complex binding kinetics (not a simple competitive interaction). | - Widen the concentration range of Ac-RYYRIK-NH2.- Check the solubility of the peptide in the assay buffer; consider using a co-solvent like DMSO at a low final concentration.- Consider alternative binding models or assay formats. |

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

-

Berger, H., et al. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(3), 555–558. Available at: [Link]

-

MDPI. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with a split personality? British Journal of Anaesthesia, 101(1), 4-12. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Recommended solvents for reconstituting For-RYYRIK-NH2 peptide

This Application Note and Protocol guide details the reconstitution, handling, and storage of For-RYYRIK-NH2 , a potent Nociceptin/Orphanin FQ (NOP) receptor agonist/antagonist.

Introduction & Molecule Profile

This compound is a synthetic hexapeptide modified at the N-terminus with a formyl group and amidated at the C-terminus.[1] It functions as a high-affinity ligand for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as ORL1.[2] While often classified as a partial agonist or antagonist depending on the assay system, its biological activity is strictly dependent on the preservation of its secondary structure and monomeric state in solution.

Physicochemical Profile

To determine the correct solvent, we must analyze the peptide's intrinsic properties based on its sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-Amide .[1]

| Property | Value | Analysis |

| Sequence | For-R-Y-Y-R-I-K-NH₂ | 6 Amino Acids (Hexapeptide) |

| Modifications | N-term Formyl; C-term Amide | Removes zwitterionic charges. Ends are neutral.[1][3] |

| Basic Residues | 2 Arg (R), 1 Lys (K) | Positively charged at neutral pH.[1] |

| Acidic Residues | None | No negative charges from side chains.[1] |

| Hydrophobic Residues | Tyr (Y), Ile (I) | Aromatic/Aliphatic core promotes aggregation.[1] |

| Net Charge (pH 7) | +3 | Highly Basic. |

| Hydropathy | Amphipathic | Soluble in water, but hydrophobic core (YYI) poses aggregation risks at high concentrations.[1] |

Scientific Rationale for Solvent Choice: Because the peptide carries a net charge of +3 at neutral pH, it is cationic . Cationic peptides repel each other in solution, which aids solubility. However, the hydrophobic core (Tyr-Tyr-Ile) can lead to pi-stacking and aggregation if the ionic strength is too high (salting out) or the pH is too high (deprotonation).[1] Therefore, acidic aqueous conditions are the gold standard for reconstituting this peptide to maximize protonation and repulsion.

Reconstitution Protocol

WARNING: Do NOT use Phosphate Buffered Saline (PBS) or other salt-containing buffers as the initial solvent.[1] Salts can shield the ionic charges of the arginine/lysine residues, causing immediate precipitation of the hydrophobic core.

Materials Required[5][6][7][8][9][10][11][12]

-

Lyophilized this compound peptide.[1]

-

Primary Solvent: Sterile, Deionized Water (Milli-Q or equivalent), degassed.[1]

-

Rescue Solvent A (Acidic): 0.1 M Acetic Acid (sterile filtered).[1]

-

Rescue Solvent B (Organic): Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

-

Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind).[1]

Step-by-Step Methodology

Step 1: Equilibration

Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder, which can degrade the peptide.

Step 2: Initial Solubilization (The "Water Test")[4]

-

Calculate the volume required for a 1 mM to 5 mM stock solution. Do not attempt to make a stock >10 mM directly.

-

Add Sterile Water to the vial.[5]

-

Vortex gently for 15–30 seconds.

-

Visual Inspection:

Step 3: Acidic Rescue (If Water Fails)

If water alone does not fully dissolve the peptide, the pH must be lowered to ensure full protonation of the Arginine and Lysine side chains.

-

Add 0.1 M Acetic Acid dropwise to the suspension.

-

Vortex gently. The target is a final concentration of roughly 1% to 10% acetic acid.

-

Mechanism: The acetic acid ensures the guanidino groups (Arg) and amino group (Lys) remain positively charged, disrupting hydrophobic aggregation.

Step 4: Dilution & Buffer Exchange

Once the peptide is fully dissolved in water (or dilute acetic acid) at a high concentration (Stock), it can be diluted into the assay buffer.

-

Rule of Thumb: Always add the concentrated peptide stock to the buffer , not the other way around.

-

Target pH: Ensure the final assay buffer pH does not exceed 8.0, as deprotonation may reduce solubility.

Solubility Decision Tree (Visualization)

Figure 1: Logical workflow for solubilizing this compound based on physicochemical feedback.

Storage and Stability

Once reconstituted, the stability of this compound is governed by the hydrolysis risk of the peptide bonds and the formyl group.

| Parameter | Recommendation | Scientific Reasoning |

| Container | Polypropylene (Plastic) | Glass surfaces can adsorb cationic peptides (Arg/Lys rich) due to negative charge on silicates.[1] Use LoBind plastic. |

| Temperature | -20°C or -80°C | Slows hydrolysis and oxidation of Tyrosine residues.[1] |

| Freeze/Thaw | Aliquot immediately | Repeated freeze-thaw cycles cause ice-crystal shear damage to the peptide structure.[1] |

| Lyophilized | Desiccator at -20°C | Hygroscopic. Moisture induces hydrolysis. |

| Stock Life | 1–3 Months | In solution, the formyl group is relatively stable but less so than an acetyl group. |

Troubleshooting & FAQ

Q: Can I use DMSO as the primary solvent? A: Yes, but it is usually unnecessary. This compound is highly basic (+3) and typically water-soluble.[1] DMSO is recommended only if the peptide is being used in a high-concentration library screening where water solubility is uncertain, or if the specific batch has high salt content impeding aqueous solubility.

Q: Why avoid basic buffers (Ammonium Hydroxide)? A: While basic buffers help acidic peptides, they will deprotonate the Arginine/Lysine side chains of this compound, reducing the net charge to zero (isoelectric point precipitation). Furthermore, high pH can risk deformylation (hydrolysis of the N-terminal formyl group).

Q: The solution is clear but I see no biological activity. A: Check if the peptide stuck to the tube walls. If you used standard glass or non-treated plastic, the positively charged peptide likely adsorbed to the surface. Always use BSA (0.1%) in the final assay buffer (not the stock) to block non-specific binding.

References

-

Tocris Bioscience. Ac-RYYRIK-NH2 Technical Data and Biological Activity.[1] (Note: Ac- and For- variants share identical solubility profiles due to N-term blocking).[1]

-

PubChem. Compound Summary for Ac-RYYRIK-NH2 (CID 9963005).[1] National Library of Medicine. [1]

-

Bachem. Peptide Solubility Guidelines. (General principles for basic peptides: Arg/Lys rich sequences require acidic conditions if water fails).[1]

-

Guide to Pharmacology. Ligand: Ac-RYYRIK-NH2.[1] IUPHAR/BPS.[1] [1]

Sources

Application Note: Determination of IC50 Values for For-RYYRIK-NH2 in ORL1 Receptor Assays

Abstract

This application note provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the synthetic peptide For-RYYRIK-NH2 at the Opioid Receptor-Like 1 (ORL1). We delve into the molecular pharmacology of the ORL1 receptor, a G protein-coupled receptor (GPCR) with significant therapeutic potential. Detailed, field-proven protocols for two gold-standard methodologies are presented: a cell-based functional assay measuring the inhibition of cyclic AMP (cAMP) and a biochemical radioligand binding assay. The rationale behind critical experimental steps is explained to ensure robust and reproducible data generation. This guide is designed to equip researchers with the necessary knowledge to accurately characterize the potency of this compound and similar compounds targeting the ORL1 receptor.

Introduction: The ORL1 Receptor and its Ligands

The Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor, is the fourth member of the opioid receptor superfamily.[1][2] Despite its structural homology to classical opioid receptors (μ, δ, κ), it does not bind traditional opioid ligands. The endogenous ligand for ORL1 is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ), which is involved in a wide array of physiological processes, including pain modulation, anxiety, learning, and memory.[2][3][4]

The N/OFQ-ORL1 system represents a promising target for novel therapeutics. Synthetic peptides, such as the hexapeptide family including Ac-RYYRIK-NH2 and its analogue this compound, have been identified as potent ligands for the ORL1 receptor.[][6] These compounds often act as antagonists or partial agonists and are invaluable tools for elucidating the receptor's function and for the development of drugs targeting pain and mood disorders.[][7][8] Accurate determination of their potency, expressed as the IC50 value, is a critical step in the drug discovery pipeline.

ORL1 Receptor Signaling Pathway

The ORL1 receptor is a canonical G protein-coupled receptor (GPCR). Upon activation by an agonist like N/OFQ, it couples preferentially to inhibitory G proteins of the Gαi/o family.[1][9] This coupling initiates a signaling cascade that primarily involves the inhibition of the enzyme adenylyl cyclase. The suppression of adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][] This reduction in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), ultimately modulating ion channel activity and neurotransmitter release.[11][12]

Caption: The ORL1 receptor canonical signaling pathway.

Principle of IC50 Determination

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] It represents the concentration of a drug that is required to elicit 50% of its maximal inhibitory effect.

In the context of ORL1 assays, the IC50 of this compound is determined through competitive experiments:

-

Functional Assays: Measure the concentration of this compound required to reverse an agonist-induced biological response (like cAMP inhibition) by 50%.

-

Binding Assays: Measure the concentration of this compound required to displace 50% of a labeled ligand from the ORL1 receptor.

Data from these experiments are typically plotted with the logarithm of the inhibitor concentration on the x-axis and the response on the y-axis. A non-linear regression analysis, most commonly a four-parameter logistic model, is used to fit a sigmoidal dose-response curve and calculate the precise IC50 value.[15][16]

Protocol 1: cAMP Inhibition Functional Assay

This functional assay quantifies the ability of this compound to antagonize the N/OFQ-mediated inhibition of cAMP production. To achieve a robust and measurable cAMP signal, the enzyme adenylyl cyclase is first stimulated with Forskolin.

Experimental Workflow

Caption: Workflow for the cAMP inhibition functional assay.

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human ORL1 receptor.[17]

-

Culture Medium: Appropriate medium (e.g., F-12 or DMEM) supplemented with FBS, antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Test Compound: this compound, prepared as a 10 mM stock in DMSO.

-

Agonist: Nociceptin/Orphanin FQ (N/OFQ), prepared as a 1 mM stock in water.

-

Stimulant: Forskolin, prepared as a 10 mM stock in DMSO.

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio).

-

Plate: 96- or 384-well white, solid-bottom cell culture plates.

Step-by-Step Protocol

-

Cell Seeding: Seed the ORL1-expressing cells into the assay plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Antagonist Addition: Carefully remove the culture medium from the cells. Add 25 µL/well of the diluted this compound solutions. Include wells with assay buffer only for control purposes.

-

Pre-incubation: Incubate the plate for 20 minutes at room temperature. This step allows the antagonist to bind to the receptor.

-